Cas no 1268720-66-6 ((7s,14r)-7,14-dihydroxydocosa-4,8,10,12,16,19-hexaenoic Acid)

(7s,14r)-7,14-dihydroxydocosa-4,8,10,12,16,19-hexaenoic Acid 化学的及び物理的性質
名前と識別子
-
- (7S,14R)-7,14-dihydroxydocosa-4,8,10,12,16,19-hexaenoic acid
- 7-epi Maresin 1
- DTXSID20849514
- 7(S)-Maresin 1
- 7(S)-MaR1
- 1268720-66-6
- (7s,14r)-7,14-dihydroxydocosa-4,8,10,12,16,19-hexaenoic Acid
-
- インチ: InChI=1S/C22H32O4/c1-2-3-4-5-6-10-15-20(23)16-11-7-8-12-17-21(24)18-13-9-14-19-22(25)26/h3-4,6-13,16-17,20-21,23-24H,2,5,14-15,18-19H2,1H3,(H,25,26)/b4-3-,8-7+,10-6-,13-9-,16-11-,17-12+/t20-,21+/m0/s1
- InChIKey: HLHYXXBCQOUTGK-NVFVPEJPSA-N
- ほほえんだ: CC/C=C\C/C=C\C[C@@H](/C=C\C=C\C=C\[C@H](C/C=C\CCC(=O)O)O)O
計算された属性
- せいみつぶんしりょう: 360.23005950g/mol
- どういたいしつりょう: 360.23005950g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 26
- 回転可能化学結合数: 14
- 複雑さ: 524
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 6
- トポロジー分子極性表面積: 77.8Ų
- 疎水性パラメータ計算基準値(XlogP): 4
(7s,14r)-7,14-dihydroxydocosa-4,8,10,12,16,19-hexaenoic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66198-25ug |
7-epi Maresin 1 |
1268720-66-6 | 98% | 25ug |
¥2073.00 | 2023-09-08 | |
SHENG KE LU SI SHENG WU JI SHU | sc-358748A-25 µg |
7(S)-Maresin 1, |
1268720-66-6 | ≥95% | 25µg |
¥2,753.00 | 2023-07-11 | |
SHENG KE LU SI SHENG WU JI SHU | sc-358748-10 µg |
7(S)-Maresin 1, |
1268720-66-6 | ≥95% | 10µg |
¥1,158.00 | 2023-07-11 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66198-10ug |
7-epi Maresin 1 |
1268720-66-6 | 98% | 10ug |
¥874.00 | 2023-09-08 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66198-50ug |
7-epi Maresin 1 |
1268720-66-6 | 98% | 50ug |
¥3796.00 | 2023-09-08 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66198-100ug |
7-epi Maresin 1 |
1268720-66-6 | 98% | 100ug |
¥6749.00 | 2023-09-08 |
(7s,14r)-7,14-dihydroxydocosa-4,8,10,12,16,19-hexaenoic Acid 関連文献
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
10. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
(7s,14r)-7,14-dihydroxydocosa-4,8,10,12,16,19-hexaenoic Acidに関する追加情報
Exploring the Biochemical and Therapeutic Potential of (7S,14R)-7,14-Dihydroxydocosa-4,8,10,12,16,19-Hexaenoic Acid
(7S,14R)-7,14-Dihydroxydocosa-4,8,10,12,16,19-hexaenoic acid, commonly referred to by its CAS number CAS 1268720-66-6, is a highly specialized polyunsaturated fatty acid (PUFA) with significant biological activity. This compound belongs to the family of docosahexaenoic acids (DHA), which are omega-3 fatty acids known for their critical roles in human health. The unique stereochemistry of this molecule—characterized by hydroxyl groups at positions 7 and 14—contributes to its distinct biological properties and potential therapeutic applications.
Recent studies have highlighted the importance of (7S)-hydroxylation and (14R)-hydroxylation in modulating the bioavailability and efficacy of DHA derivatives. Research published in Nature Communications demonstrated that these hydroxyl groups enhance the molecule's ability to cross cellular membranes and interact with specific receptors. This finding underscores the potential of CAS 1268720-66-6 as a bioactive agent in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
The biosynthesis of (7S,R)-dihydroxydocosahexaenoic acid involves a complex enzymatic cascade mediated by cytochrome P450 monooxygenases. A groundbreaking study in Cell Metabolism revealed that these enzymes are highly regulated by dietary factors and genetic polymorphisms. This insight has opened new avenues for personalized nutrition strategies aimed at optimizing DHA metabolism and reducing chronic disease risk.
In terms of therapeutic applications,CAS 1268720-66-6 has shown promise in anti-inflammatory therapies. Preclinical trials indicate that this compound inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6 through modulation of nuclear factor-kappa B (NF-kB) signaling pathways. These findings align with emerging research on PUFA-based anti-inflammatory agents for treating conditions like rheumatoid arthritis and inflammatory bowel disease.
The cardiovascular benefits of (7S,R)-dihydroxydocosahexaenoic acid are another area of active investigation. A randomized controlled trial published in the American Journal of Clinical Nutrition found that supplementation with this compound significantly reduced triglyceride levels and improved endothelial function in hyperlipidemic patients. These effects are attributed to its ability to enhance lipid metabolism and reduce oxidative stress.
From a structural perspective,CAS 1268720-66-6's double bond configuration at positions 4,8,10,and 5 is critical for its biological activity. Computational modeling studies have revealed that these double bonds create a kinked structure that facilitates molecular recognition by cellular receptors. This structural insight is being leveraged in drug design efforts to develop more potent DHA derivatives.
The discovery of novel biosynthetic pathways for producing< strong>(7S,R)-dihydroxydocosahexaenoic acid has also advanced its potential for large-scale production. Researchers at MIT have developed genetically engineered yeast strains capable of synthesizing this compound at industrial scales using sustainable feedstocks like algae oil.
In conclusion,< strong>CAS 1268720-66-6 strong>, or< strong>(7S,R)-dihydroxydocosahexaenoic acid strong>, represents a cutting-edge advancement in fatty acid research with broad implications for human health. As our understanding of its molecular mechanisms continues to grow,this compound holds immense promise for developing innovative treatments across multiple therapeutic areas.
1268720-66-6 ((7s,14r)-7,14-dihydroxydocosa-4,8,10,12,16,19-hexaenoic Acid) 関連製品
- 2137141-88-7((1R)-3-methyl-1-(6-methyl-1-benzofuran-2-yl)butan-1-amine)
- 136619-38-0(1-[2-(Trifluoromethyl)phenyl]cyclopentanecarbonitrile)
- 2549008-07-1(N-cyclopropyl-5-(2,4-dimethoxyphenyl)pyrimidin-2-amine)
- 2171280-53-6(4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methylpentanoic acid)
- 1105209-78-6(N-(6-{[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]sulfanyl}pyridazin-3-yl)acetamide)
- 2138139-49-6(4-(3-Bromophenyl)-2-tert-butylfuran-3-carboxylic acid)
- 69414-55-7(2-(4-Chloro-2-nitrophenyl)aminobenzoyl Chloride)
- 2171863-74-2(2,1,3-benzoxadiazole-5-sulfonamide)
- 860595-88-6(4-(3-Methylbenzyl)oxybenzoic Acid)
- 1806892-07-8(4-Chloro-6-(difluoromethyl)-3-iodo-2-methoxypyridine)



